![molecular formula C15H16ClN3OS B14616262 N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea CAS No. 58804-07-2](/img/structure/B14616262.png)
N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a chloropyridinyl group, a sulfanylphenyl group, and a dimethylurea moiety. Its distinct molecular configuration contributes to its specific chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 6-Chloropyridin-2-ylmethyl chloride: This intermediate is synthesized by chlorination of 6-chloropyridine using thionyl chloride or phosphorus pentachloride under reflux conditions.
Formation of 4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenylamine: The intermediate 6-chloropyridin-2-ylmethyl chloride is reacted with 4-aminothiophenol in the presence of a base such as sodium hydroxide or potassium carbonate to form the sulfanylphenylamine derivative.
Synthesis of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea: The final compound is obtained by reacting the sulfanylphenylamine derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学研究应用
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea has a wide range of scientific research applications:
作用机制
The mechanism of action of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. One known target is the ryanodine receptor, a calcium channel involved in muscle contraction. The compound binds to and activates these receptors, leading to the release of calcium ions from intracellular stores, resulting in muscle paralysis and cell death . This mechanism is particularly relevant in its application as an insecticide, where it disrupts the normal physiological processes of target pests .
相似化合物的比较
Similar Compounds
Chlorantraniliprole: A related compound with a similar mechanism of action, used as an insecticide.
Flubendiamide: Another insecticide that targets ryanodine receptors but with a different chemical structure.
Cyantraniliprole: A compound with a broader spectrum of activity, also targeting ryanodine receptors.
Uniqueness
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a chloropyridinyl group, sulfanylphenyl group, and dimethylurea moiety differentiates it from other similar compounds and contributes to its specific applications and effectiveness .
属性
CAS 编号 |
58804-07-2 |
|---|---|
分子式 |
C15H16ClN3OS |
分子量 |
321.8 g/mol |
IUPAC 名称 |
3-[4-[(6-chloropyridin-2-yl)methylsulfanyl]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C15H16ClN3OS/c1-19(2)15(20)18-11-6-8-13(9-7-11)21-10-12-4-3-5-14(16)17-12/h3-9H,10H2,1-2H3,(H,18,20) |
InChI 键 |
AYZIPOYVDUGSSS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)SCC2=NC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


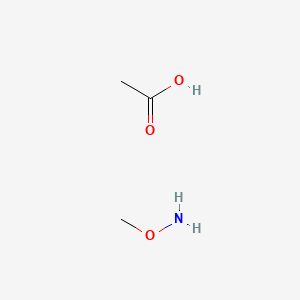
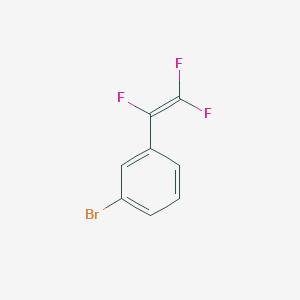
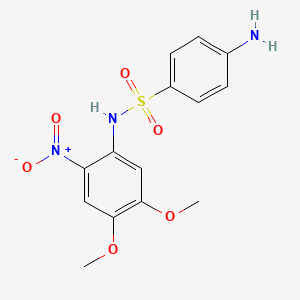
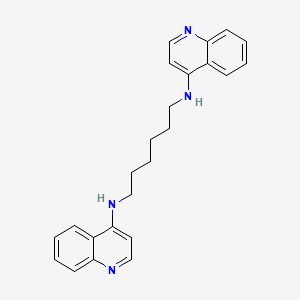
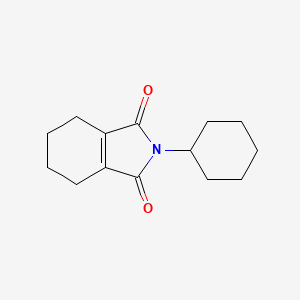
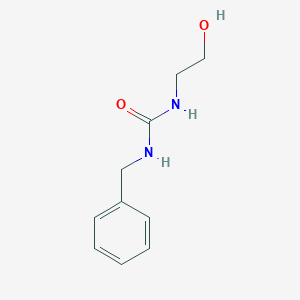
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
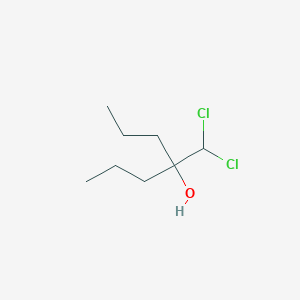
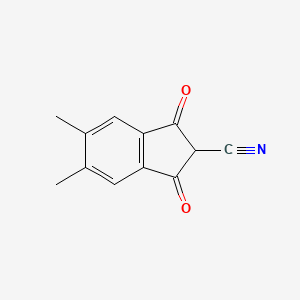
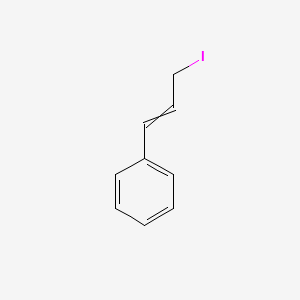
![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
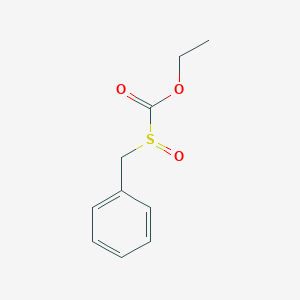
![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
